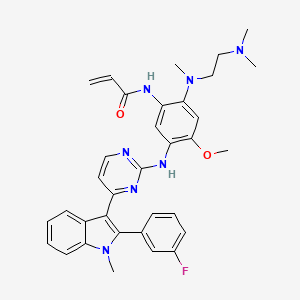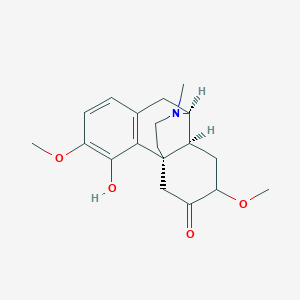
Tetramethylrhodamine-5-maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylrhodamine-5-maleimide is a thiol-reactive fluorescent dye widely used in various scientific fields. It is known for its photostability and pH-insensitive red-orange fluorescence, making it suitable for labeling proteins and other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethylrhodamine-5-maleimide is synthesized through a series of chemical reactions involving tetramethylrhodamine and maleimide. The process typically involves the reaction of tetramethylrhodamine with maleic anhydride in the presence of a catalyst under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylrhodamine-5-maleimide primarily undergoes thiol-reactive reactions, forming stable conjugates with thiol groups present in proteins and other biomolecules . It does not react significantly with histidines and methionines under physiological conditions .
Common Reagents and Conditions
The common reagents used in reactions with this compound include thiol-containing compounds such as cysteine residues in proteins. The reactions are typically carried out under mild conditions, often at room temperature and neutral pH .
Major Products
The major products formed from these reactions are fluorescent conjugates, which are used in various applications such as fluorescence microscopy and flow cytometry .
Applications De Recherche Scientifique
Tetramethylrhodamine-5-maleimide has a wide range of applications in scientific research:
Mécanisme D'action
Tetramethylrhodamine-5-maleimide exerts its effects through its thiol-reactive properties. It forms covalent bonds with thiol groups in proteins, resulting in stable fluorescent conjugates. This allows for the visualization and tracking of proteins in various biological systems . The molecular targets include cysteine residues in proteins, and the pathways involved are primarily related to protein labeling and detection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylrhodamine (TRITC): Another thiol-reactive dye with similar fluorescence properties but different chemical structure.
Alexa Fluor 555: A high-performance alternative to tetramethylrhodamine-5-maleimide, offering brighter and more photostable conjugates.
Uniqueness
This compound is unique due to its specific reactivity with thiol groups and its photostable, pH-insensitive fluorescence. This makes it particularly suitable for long-term imaging and quantitative analysis in various scientific applications .
Propriétés
Formule moléculaire |
C28H23N3O5 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrol-1-yl)benzoate |
InChI |
InChI=1S/C28H23N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)22-13-18(7-8-19(22)28(34)35)31-25(32)11-12-26(31)33/h5-15H,1-4H3 |
Clé InChI |
KTVDADGGDFOITB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N5C(=O)C=CC5=O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
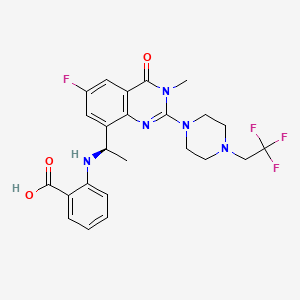
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
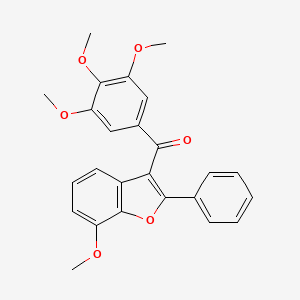
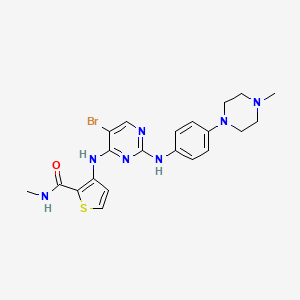
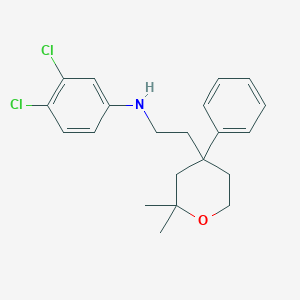
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
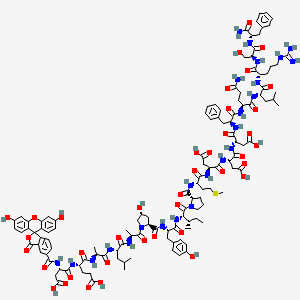


![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
